1-(1-Naphthalenyl)-2,3-butadien-1-one
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Overview
Description
1-(1-Naphthalenyl)-2,3-butadien-1-one is an organic compound with the molecular formula C12H10O It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a butadienone group attached to the naphthalenyl moiety
Preparation Methods
The synthesis of 1-(1-Naphthalenyl)-2,3-butadien-1-one typically involves the reaction of naphthalene derivatives with appropriate reagents under controlled conditions. One common method involves the Friedel-Crafts acylation of naphthalene with acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions, including temperature and solvent, are carefully optimized to achieve high yields and purity of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often incorporate continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-(1-Naphthalenyl)-2,3-butadien-1-one undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction reactions using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into naphthalenyl alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields naphthoquinones, while reduction produces alcohols.
Scientific Research Applications
1-(1-Naphthalenyl)-2,3-butadien-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(1-Naphthalenyl)-2,3-butadien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the formation of covalent adducts, which may alter the function of the target molecules and trigger various biological responses .
Comparison with Similar Compounds
1-(1-Naphthalenyl)-2,3-butadien-1-one can be compared with other naphthalene derivatives, such as:
1-Acetylnaphthalene: Similar in structure but with an acetyl group instead of a butadienone group.
2-Naphthalenyl derivatives: Compounds with substitutions at the 2-position of the naphthalene ring, which may exhibit different chemical and biological properties
Properties
Molecular Formula |
C14H10O |
---|---|
Molecular Weight |
194.23 g/mol |
InChI |
InChI=1S/C14H10O/c1-2-6-14(15)13-10-5-8-11-7-3-4-9-12(11)13/h3-10H,1H2 |
InChI Key |
RVDMGRMFACGYKH-UHFFFAOYSA-N |
Canonical SMILES |
C=C=CC(=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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